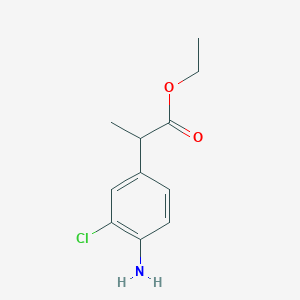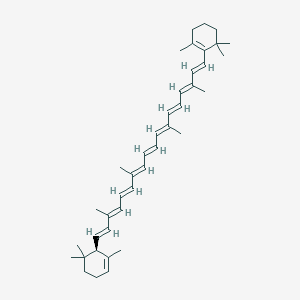
Alpha-Carotin
Übersicht
Beschreibung
Alpha-carotene is a naturally occurring pigment found in various fruits and vegetables, belonging to the carotenoid family. It is chemically classified as a tetraterpenoid compound and is structurally similar to beta-carotene. The molecular formula of alpha-carotene is C40H56, and it has a molar mass of 552.873 g/mol . Alpha-carotene is known for its deep orange color, which is attributed to its 11 conjugated double bonds . One of its primary functions in the body is serving as a precursor for the synthesis of vitamin A, which is essential for vision, immune function, and cellular growth . Additionally, alpha-carotene possesses antioxidant properties, helping to neutralize harmful free radicals and protect cells from oxidative damage .
Wissenschaftliche Forschungsanwendungen
Alpha-carotene has a wide range of scientific research applications across various fields:
Wirkmechanismus
Target of Action
Alpha-carotene, a member of the carotenoid family, primarily targets the human body’s antioxidant system . It is converted into vitamin A (retinol) in the body, which plays a crucial role in vision, immune function, and cellular growth and differentiation .
Mode of Action
Alpha-carotene interacts with its targets by exerting antioxidant properties . It is capable of absorbing energy from oxygen free radicals, thereby neutralizing them and preventing oxidative damage . Furthermore, alpha-carotene is converted into vitamin A in the body, which is essential for various physiological functions .
Biochemical Pathways
The biosynthesis of alpha-carotene involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase . The regulation of alpha-carotene biosynthesis is influenced by various factors such as light, temperature, and hormone signaling . Alpha-carotene has been reported to exert various biochemical actions, including the inhibition of the Akt/mTOR, Bcl-2, SAPK/JNK, JAK/STAT, MAPK, Nrf2/Keap1, and NF-κB signaling pathways .
Pharmacokinetics
Alpha-carotene is absorbed in the intestine . The elimination of carotenoids, including alpha-carotene, takes several days with a half-life of 5-7 days . The bioconversion of alpha-carotene to retinal is dose-dependent .
Result of Action
The primary result of alpha-carotene’s action is its antioxidant effect, which helps protect the body from oxidative stress . Studies suggest that higher intake of alpha-carotene is associated with a reduced risk of various chronic diseases . Furthermore, the conversion of alpha-carotene into vitamin A contributes to maintaining healthy vision, immune function, and cellular growth and differentiation .
Action Environment
The action of alpha-carotene can be influenced by various environmental factors. For instance, the bioavailability of alpha-carotene is influenced by a variety of factors, including dietary composition . Moreover, the regulation of alpha-carotene biosynthesis can be affected by environmental conditions such as light and temperature .
Biochemische Analyse
Biochemical Properties
Alpha-carotene plays a significant role in biochemical reactions due to its antioxidant properties . It interacts with various enzymes, proteins, and other biomolecules, contributing to the prevention of various diseases, such as tumor formation, cardiovascular diseases, and vision-related issues . The antioxidant property of alpha-carotene may result from its double carbon-carbon bonds interacting with each other via conjugation, causing electrons in the molecule to move freely across these areas of the molecule .
Cellular Effects
Alpha-carotene influences cell function by acting as an antioxidant and playing a role in certain gene expression associated with cell-to-cell communication . It also modulates lipoxygenase activity and immune response , impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, alpha-carotene exerts its effects through its antioxidant properties. It can directly interact with some free radical species , thereby reducing oxidative stress in cells. This interaction helps prevent the formation of various diseases.
Temporal Effects in Laboratory Settings
Its antioxidant properties suggest that it may have long-term effects on cellular function, potentially reducing the risk of various diseases .
Metabolic Pathways
Alpha-carotene is involved in various metabolic pathways due to its role as an antioxidant . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-carotene can be synthesized through various chemical methods. One common approach involves the Wittig reaction, where two phosphonium salt molecules, each containing 15 carbon atoms, are combined with one dialdehyde molecule containing 10 carbon atoms . This reaction typically requires specific conditions, such as the presence of a base and an inert atmosphere, to proceed efficiently.
Industrial Production Methods: In industrial settings, alpha-carotene is often extracted from natural sources, such as carrots, sweet potatoes, and pumpkins. The extraction process typically involves solvent extraction, where solvents like ethanol or hexane are used to dissolve the carotenoids from the plant material . The extracted carotenoids are then purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure alpha-carotene .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-carotene undergoes various chemical reactions, including oxidation, hydrogenation, isomerization, and cyclization . These reactions can convert alpha-carotene into different derivatives or subgroups of carotenoids.
Common Reagents and Conditions:
Isomerization: Isomerization reactions can be induced by light or heat, converting the trans form of alpha-carotene to its cis isomers.
Major Products: The major products formed from these reactions include various oxidized, reduced, and isomerized forms of alpha-carotene, each with distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAOWXLWRTKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864072 | |
| Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


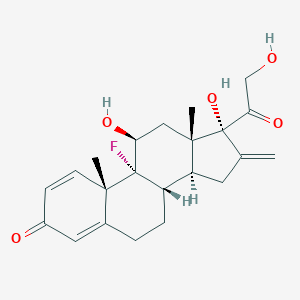
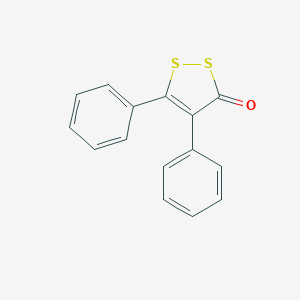
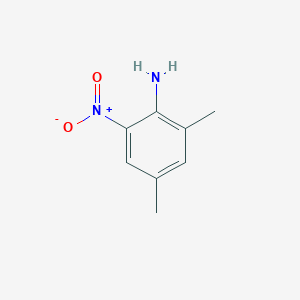
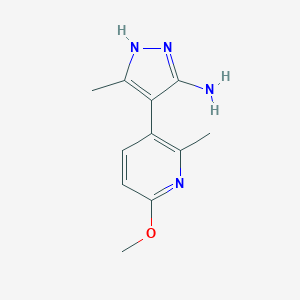




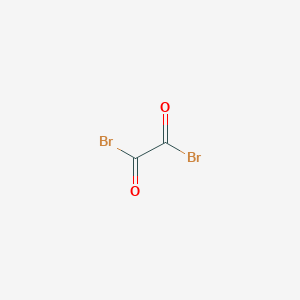

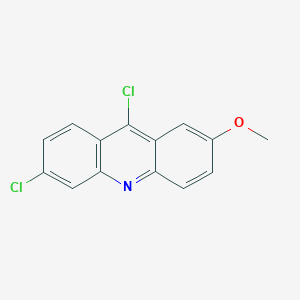
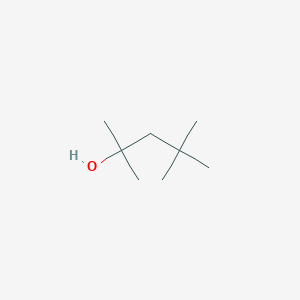
![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)
